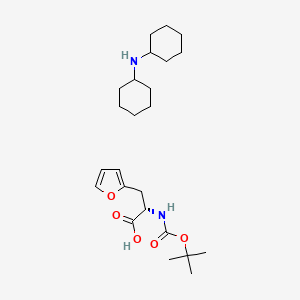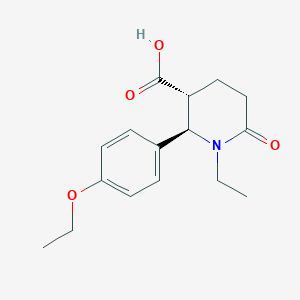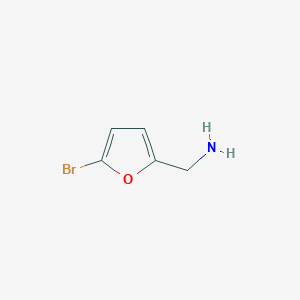
N-(chloroacetyl)-2-methylalanine
概要
説明
Compounds like N-(chloroacetyl)-2-methylalanine typically belong to a class of organic compounds known as chloroacetamides . They are used in various fields, including medicinal chemistry and biochemistry .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Ullmann reactions , or the coupling of amino acids with acyl chlorides . The exact method would depend on the specific reactants and conditions.Chemical Reactions Analysis
The chemical reactions involving chloroacetyl compounds can be quite diverse, depending on the other reactants and conditions . They might undergo various substitution reactions, or be involved in the formation of larger molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .科学的研究の応用
Organic Syntheses
“N-(chloroacetyl)-2-methylalanine” serves as a reagent in organic syntheses . It can be used to create a variety of complex organic compounds, contributing to the development of new materials and pharmaceuticals .
Industrial Chemicals
This compound is a starting material for synthesizing various industrial chemicals . These chemicals can be used in a wide range of industries, including plastics, textiles, and coatings .
Proteolytic Enzyme Inhibition
“N-(chloroacetyl)-2-methylalanine” acts as a proteolytic enzyme inhibitor. It cleaves peptide bonds in proteins, specifically targeting proteins containing the amino acid L-tyrosine. This makes it a valuable tool for researchers studying protein function and structure.
Antibacterial Agent
This compound has potential applications as an antibacterial agent. Its ability to inhibit certain enzymes can disrupt the growth and reproduction of bacteria, making it a potential candidate for new antibiotic drugs.
Protein Modification
“N-(chloroacetyl)-2-methylalanine” can be used to modify specific amino acid residues in proteins. This allows researchers to study the effects of these modifications on protein function.
Biochemical Assays
The compound’s effectiveness in inhibiting enzymes like trypsin and chymotrypsin makes it useful in various biochemical assays. These assays are essential tools in biological research and drug discovery.
作用機序
Target of Action
This compound is a derivative of cyanoacetamide , which is known to be a precursor for heterocyclic synthesis . Therefore, it’s plausible that N-(chloroacetyl)-2-methylalanine could interact with various enzymes or receptors involved in these biochemical pathways.
Mode of Action
It’s known that chloroacetamides can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups . This suggests that N-(chloroacetyl)-2-methylalanine might interact with its targets through covalent binding, leading to changes in the function of these targets.
Biochemical Pathways
Given its structural similarity to cyanoacetamide derivatives, it’s possible that it could be involved in the synthesis of various heterocyclic compounds . These compounds are known to play crucial roles in various biological processes, including cell signaling, DNA repair, and enzyme catalysis.
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given its potential role in the synthesis of heterocyclic compounds , it’s plausible that it could influence various cellular processes, including cell growth, differentiation, and apoptosis.
Action Environment
The action, efficacy, and stability of N-(chloroacetyl)-2-methylalanine could be influenced by various environmental factors. For instance, antimicrobial pollution is known to contribute to the development and spread of antimicrobial resistance (AMR), posing a significant threat to global public health . Therefore, it’s crucial to implement measures to reduce the environmental release of antimicrobial compounds, including N-(chloroacetyl)-2-methylalanine.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(2-chloroacetyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-6(2,5(10)11)8-4(9)3-7/h3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZNYTZFAOCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589747 | |
| Record name | N-(Chloroacetyl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95038-11-2 | |
| Record name | N-(Chloroacetyl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

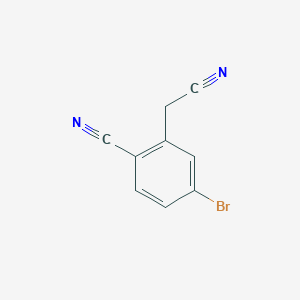

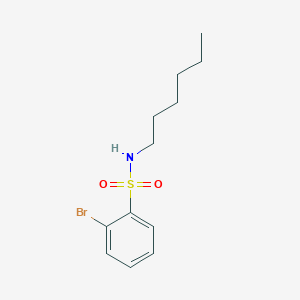
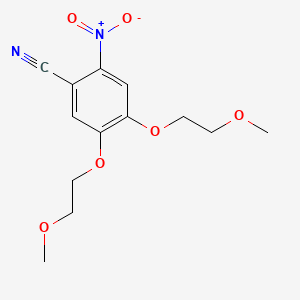
![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)
